L-ARGININE:HCL (1,2-13C2)
Description
Distinctive Features and Research Utility of (1,2-13C2)-Labeled L-Arginine
The specific labeling of L-Arginine at the 1 and 2 carbon positions provides distinct advantages for researchers. This labeling pattern allows for the detailed investigation of metabolic pathways where these specific carbon atoms are involved. For instance, it can be used to trace the incorporation of the arginine backbone into newly synthesized proteins or to follow its conversion into other metabolites.
The primary analytical technique used in conjunction with L-Arginine:HCl (1,2-¹³C₂) is mass spectrometry. shoko-sc.co.jp This powerful tool separates molecules based on their mass-to-charge ratio, allowing for the differentiation between the naturally abundant ¹²C-arginine and the ¹³C-labeled tracer. This enables researchers to precisely measure the enrichment of the tracer in various biological samples, providing quantitative data on the rates of metabolic processes.
Evolution of Stable Isotope Tracing Methodologies in Biochemistry
The use of stable isotopes in biochemical research dates back to the early 20th century, with initial studies laying the groundwork for modern biochemistry. nih.gov The early focus was on understanding fundamental processes like protein turnover. ckisotopes.com However, the widespread adoption of stable isotopes was initially limited by the availability of suitable analytical instrumentation. nih.gov
The post-World War II era saw a surge in the availability of radioisotopes, which temporarily overshadowed the use of stable isotopes due to the relative ease of their detection at the time. nih.gov However, the 1970s and 1980s marked a renaissance for stable isotope tracers, driven by advancements in analytical technologies, particularly mass spectrometry. nih.gov These technological leaps, including the development of electron ionization sources that allowed for positional isotopomer analysis, significantly expanded the scope and precision of stable isotope-based research. nih.gov
Today, sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used in conjunction with a wide variety of stable isotope tracers to investigate the intricate details of in vivo metabolism. nih.gov This evolution has transformed our ability to study the dynamic nature of biological systems, moving from whole-body measurements to the analysis of metabolic events within individual cells and even subcellular compartments. nih.govnih.gov
Interactive Data Table: Properties of L-ARGININE:HCL (1,2-13C2)
| Property | Value |
| Chemical Formula | H₂NC(=NH)NH(CH₂)₃¹³CH(NH₂)¹³CO₂H·HCl |
| Molecular Weight | 212.65 |
| Isotopic Purity | 99 atom % ¹³C |
| Mass Shift | M+2 |
| Form | Powder |
| CAS Number (Labeled) | 201740-75-2 |
| CAS Number (Unlabeled) | 1119-34-2 |
Data sourced from various chemical suppliers. isotope.comsigmaaldrich.com
Properties
Molecular Weight |
212.65 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for L Arginine:hcl 1,2 13c2
Specific Chemical Synthesis Routes for 1,2-¹³C₂ Isotopic Incorporation
The synthesis of specifically labeled L-amino acids like L-ARGININE:HCL (1,2-¹³C₂) is a complex process that necessitates the introduction of the ¹³C isotopes at defined positions with high stereochemical control. While numerous methods exist for producing uniformly or singly labeled amino acids, multi-labeled compounds at specific adjacent positions require tailored synthetic strategies. Generally, these syntheses begin with simple, commercially available precursors already containing the desired isotopic labels.
A plausible and established method for this type of synthesis is a variation of the Strecker amino acid synthesis . This approach can be adapted to produce (2RS)-[1,2-¹³C₂] labeled amino acids. For instance, a similar strategy has been successfully used to synthesize [1,2-¹³C₂] leucine. researchgate.net
A potential synthetic pathway for L-ARGININE:HCL (1,2-¹³C₂) could involve the following key steps:
Preparation of the Labeled Aldehyde Precursor : The synthesis would likely commence with a 4-carbon aldehyde containing the ¹³C labels at positions 1 and 2, such as 4-phthalimidobutanal-(1,2-¹³C₂). This precursor would be synthesized from a starting material like [1,2-¹³C₂]bromoacetic acid. universiteitleiden.nl
Strecker Reaction : The labeled aldehyde undergoes a reaction with potassium cyanide (KCN) and ammonia (B1221849) (NH₃). This step forms an α-aminonitrile intermediate, H₂N-CHR-CN, where the nitrile carbon corresponds to the C-1 position and the adjacent carbon is C-2, both now being ¹³C.
Hydrolysis : The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). This step yields the racemic amino acid, DL-ornithine-(1,2-¹³C₂).
Guanidination : The side chain of the newly formed ornithine is then converted to the guanidinium (B1211019) group characteristic of arginine. This is achieved by reacting the δ-amino group of ornithine with a guanidinating agent, such as O-methylisourea.
Enzymatic Resolution : Since the Strecker synthesis produces a racemic mixture (both D- and L-enantiomers), a resolution step is required to isolate the biologically active L-enantiomer. This is often accomplished using enzymes like aminoacylase, which selectively acts on the N-acetylated D-form, allowing for the separation of the desired N-acetylated L-arginine. Subsequent deacetylation yields L-ARGININE-(1,2-¹³C₂).
Salt Formation : Finally, the purified L-arginine is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, L-ARGININE:HCL (1,2-¹³C₂).
Enzymatic synthesis offers an alternative with high stereoselectivity, potentially bypassing the need for chiral resolution. google.com These methods might involve using transaminases with a correspondingly labeled keto-acid precursor. However, the multi-step chemical synthesis approach remains a common and versatile strategy for producing custom-labeled amino acids. nih.gov
Purification and Characterization of Labeled L-Arginine for Research-Grade Applications
Achieving high purity is paramount for any isotopically labeled tracer to ensure that experimental results are accurate and reproducible. After synthesis, L-ARGININE:HCL (1,2-¹³C₂) must undergo rigorous purification and characterization to confirm its chemical identity, isotopic enrichment, and stereochemical integrity.
Purification Methods:
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purifying isotopically labeled amino acids. nih.gov It offers high resolution and can be adapted for various separation modes.
Preparative Reversed-Phase HPLC (RP-HPLC) : This is a common method for separating the target amino acid from non-polar impurities and reaction byproducts.
Ion-Exchange Chromatography (IEC) : This technique separates molecules based on their net charge, which is highly effective for purifying amino acids that are zwitterionic.
Mixed-Mode Chromatography : This approach uses columns with both reversed-phase and ion-exchange properties, providing a powerful tool for isolating single amino acids from complex mixtures with minimal isotopic contamination. nih.gov
Following purification, the isolated fractions are typically freeze-dried to yield the final solid product.
Characterization Techniques:
A combination of analytical methods is employed to verify the final product's quality.
Mass Spectrometry (MS) : This is the primary tool for confirming the mass of the labeled compound and determining the level of isotopic enrichment. bioscientifica.com By comparing the mass spectrum of the labeled arginine with its unlabeled counterpart, a clear mass shift is observed. For L-ARGININE:HCL (1,2-¹³C₂), the molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound. High-resolution MS can also help confirm the elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is crucial for confirming the precise location of the ¹³C labels within the molecule. ucl.ac.uk ¹³C-NMR spectra will show strong signals corresponding to the C-1 and C-2 positions, while analysis of ¹H-¹³C coupling patterns provides unambiguous structural confirmation. ox.ac.ukd-nb.info
Chiral Chromatography : To ensure enantiomeric purity, the final product is analyzed using a chiral HPLC column. This step confirms that the product is the desired L-enantiomer and is free from contaminating D-arginine.
The table below summarizes the key purification and characterization methods.
| Technique | Purpose | Key Information Provided |
|---|---|---|
| Preparative HPLC (RP, IEC, Mixed-Mode) | Purification | Separation from chemical impurities, unreacted precursors, and side products. nih.govresearchgate.net |
| Mass Spectrometry (MS/HRMS) | Characterization | Confirmation of molecular weight (+2 Da shift), isotopic enrichment level, and chemical purity. bioscientifica.comresearchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Characterization | Structural confirmation and verification of the specific positions (C-1, C-2) of the ¹³C labels. ucl.ac.ukox.ac.uk |
| Chiral HPLC | Characterization | Determination of enantiomeric purity (L- vs. D-form). |
Impact of Isotopic Enrichment Purity on Tracer Experiment Fidelity
Key Factors Affecting Experimental Fidelity:
Isotopic Enrichment : The percentage of molecules that are correctly labeled (e.g., >99% ¹³C enrichment) is critical. Incomplete enrichment means a portion of the administered tracer is unlabeled or contains only one ¹³C atom. This dilutes the isotopic signal and complicates the interpretation of mass isotopomer distributions, requiring complex mathematical corrections. physiology.orgnih.gov
Chemical Purity : The presence of unlabeled chemical impurities can interfere with analytical measurements. More importantly, if impurities are structurally similar to the tracer or other metabolites, they can be co-detected, leading to inaccurate quantification.
Metabolic Conversion : A significant challenge with labeled arginine is its potential for in vivo conversion to other amino acids, most notably proline and glutamate (B1630785). researchgate.net If cells metabolize the infused [1,2-¹³C₂]-arginine into ¹³C-labeled proline, the heavy isotope will appear in a different metabolic pool. This can confound the analysis, making it seem as though proline was synthesized from a different pathway or leading to an overestimation of protein synthesis if not properly accounted for. rug.nl
Background Abundance : Natural abundance of ¹³C is approximately 1.1%. Before any tracer is administered, a baseline measurement of the natural isotopic enrichment in the biological system must be performed. bioscientifica.com All subsequent measurements of tracer incorporation must be corrected for this background level to accurately calculate the true enrichment from the infused tracer. physiology.org
The following table outlines potential sources of error related to tracer purity and their impact on experimental outcomes.
| Source of Error | Description | Impact on Tracer Experiment Fidelity |
|---|---|---|
| Incomplete Isotopic Enrichment | The tracer contains a mixture of unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) molecules. | Underestimation of true enrichment; requires complex correction of mass spectrometry data; potential for inaccurate flux calculations. nih.govnih.gov |
| Metabolic Conversion | The ¹³C label from arginine is transferred to other metabolites, such as proline or glutamate, via metabolic pathways. researchgate.net | Creates confounding signals in other metabolic pools; can lead to misinterpretation of pathway activity and quantification errors. rug.nl |
| Chemical Impurities | Presence of other compounds from the synthesis or degradation of the tracer. | Can interfere with analytical detection (e.g., co-elution in HPLC, overlapping MS peaks), leading to inaccurate quantification. |
| Enantiomeric Impurity (D-form) | Presence of the non-biological D-enantiomer of arginine. | The D-form is not typically metabolized in the same way as the L-form, leading to an incorrect effective concentration of the active tracer. |
Advanced Analytical Techniques for Detection and Quantification of L Arginine:hcl 1,2 13c2 and Its Metabolites
Mass Spectrometry (MS) Based Approaches
Mass spectrometry has become an indispensable technology in metabolomics and is particularly well-suited for tracking stable isotope-labeled molecules through metabolic pathways. nih.gov The use of L-ARGININE:HCL (1,2-13C2) as a tracer allows researchers to follow the metabolic fate of the arginine backbone. A variety of MS-based methods are employed, each with specific strengths in the analysis of this labeled compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites of L-arginine, such as other amino acids and organic acids, derivatization is a necessary step to increase their volatility for GC analysis. sigmaaldrich.com This process involves chemically modifying the analytes, for instance, through silylation, to make them suitable for the GC column. researchgate.net
In the context of L-ARGININE:HCL (1,2-13C2), GC-MS can be used to profile the incorporation of the 13C label into various downstream metabolites. For example, if the labeled arginine is metabolized through the urea (B33335) cycle, the 13C atoms can be traced into ornithine and subsequently into proline or glutamate (B1630785). The mass spectra of these derivatized metabolites will show a mass shift corresponding to the number of incorporated 13C atoms, allowing for the elucidation of metabolic pathways. nih.gov However, it is important to note that some derivatization methods can lead to the degradation of arginine, which needs to be considered during method development. researchgate.netacs.org
The fragmentation patterns of derivatized amino acids in GC-MS are often complex but well-characterized, which aids in the identification of metabolites. sigmaaldrich.com For L-ARGININE:HCL (1,2-13C2), the position of the labels on the first and second carbon atoms will result in specific mass shifts in the fragment ions, providing valuable information on the metabolic transformations of the carbon skeleton.
| Technique | Application | Key Considerations | Expected Outcome for L-ARGININE:HCL (1,2-13C2) |
|---|---|---|---|
| GC-MS | Metabolite Profiling | Requires derivatization for non-volatile metabolites. Potential for arginine degradation during derivatization. | Detection of 13C incorporation into downstream metabolites like ornithine, proline, and glutamate, with corresponding mass shifts in their fragment ions. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Ratio Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that is particularly well-suited for the analysis of polar and non-volatile compounds like amino acids and their metabolites without the need for derivatization. nih.govnih.gov This makes it a preferred method for analyzing L-arginine and its metabolic products directly from biological matrices. nih.gov
High-Resolution and Ultrahigh-Resolution Mass Spectrometry (HRMS/UHRMS) for Isotopologue Discrimination
High-Resolution Mass Spectrometry (HRMS) and Ultrahigh-Resolution Mass Spectrometry (UHRMS) are essential tools for distinguishing between molecules with very similar masses, known as isotopologues. nih.gov This capability is particularly important in stable isotope tracer studies where it is necessary to differentiate between various isotopically labeled forms of a metabolite. For instance, HRMS can resolve the small mass difference between a metabolite containing two 13C atoms and one containing a single 15N atom. nih.gov
When analyzing the metabolic products of L-ARGININE:HCL (1,2-13C2), HRMS can accurately determine the number of 13C atoms incorporated into each metabolite, providing a detailed picture of metabolic flux. acs.org This high mass accuracy is also invaluable for the confident identification of unknown metabolites by enabling the determination of their elemental composition. nih.gov The use of techniques like Orbitrap mass analyzers provides the necessary resolution for these demanding applications. acs.orgnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic spectrum of daughter ions. This is highly effective for both the structural elucidation of metabolites and their sensitive and specific quantification. nih.gov
For the metabolites of L-ARGININE:HCL (1,2-13C2), MS/MS can be used to confirm their identity by comparing their fragmentation patterns to those of known standards. The position of the 13C labels in the precursor ion will influence the mass of the resulting fragment ions, providing further structural information and confirming the metabolic pathway. For example, fragmentation of L-arginine often results in a characteristic loss of the guanidinium (B1211019) group. core.ac.uk With L-ARGININE:HCL (1,2-13C2), the retention of the 13C labels in specific fragments can pinpoint which parts of the molecule have been metabolically altered.
In quantitative studies, a specific fragmentation reaction for each analyte is monitored, a technique known as multiple reaction monitoring (MRM). nih.gov This provides excellent sensitivity and selectivity, as it filters out much of the chemical noise from the biological matrix.
| Technique | Application | Key Considerations | Expected Outcome for L-ARGININE:HCL (1,2-13C2) |
|---|---|---|---|
| Tandem MS (MS/MS) | Structural Elucidation & Quantification (MRM) | Fragmentation patterns are specific to molecular structure. MRM provides high sensitivity and selectivity. | Confirmation of metabolite structures through specific fragmentation patterns. The mass of fragment ions will indicate the location of the 13C labels, and MRM can be used for highly specific quantification of the labeled compound and its metabolites. |
Ionization Methods in Isotope-Labeled Amino Acid Analysis (e.g., Electrospray Ionization, Direct Analysis in Real Time)
The choice of ionization method is critical in mass spectrometry as it determines how the analyte molecules are converted into ions for analysis.
Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of amino acids. researchgate.netnih.govnih.gov It is a "soft" ionization method that typically produces protonated molecular ions [M+H]+ with minimal fragmentation. researchgate.net This is ideal for accurately determining the molecular weight of L-ARGININE:HCL (1,2-13C2) and its metabolites and for preserving the precursor ion for subsequent MS/MS analysis. The basic nature of the guanidinium group in arginine makes it highly amenable to positive ion ESI. nih.gov
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. rsc.orgrsc.orgresearchgate.netnih.gov DART is a rapid screening tool and can be used for the qualitative analysis of L-arginine and its metabolites on surfaces or in liquids. rsc.orgrsc.org While it can induce some fragmentation, it is generally considered a soft ionization technique. rsc.orgresearchgate.net
Quantitative Isotope Dilution Mass Spectrometry (IDMS) for Absolute Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise absolute quantification of metabolites. nih.govnih.govsilantes.com This method involves adding a known amount of an isotopically labeled version of the analyte to the sample to serve as an internal standard. In the context of quantifying unlabeled L-arginine and its metabolites, L-ARGININE:HCL (1,2-13C2) could potentially be used as such an internal standard, provided it is not the tracer being studied.
| Technique | Application | Key Principle | Relevance to L-ARGININE:HCL (1,2-13C2) |
|---|---|---|---|
| Isotope Dilution Mass Spectrometry (IDMS) | Absolute Quantification | A known amount of an isotopically labeled internal standard is added to the sample to correct for analytical variability. | Can be used as an internal standard for the accurate quantification of unlabeled L-arginine and its metabolites. |
The detection and quantification of L-ARGININE:HCL (1,2-13C2) and its downstream metabolites rely on sophisticated analytical methods capable of distinguishing between isotopically labeled and unlabeled molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, offering detailed structural and quantitative information.
13C NMR Spectroscopy for Positional Labeling Enrichment and Flux Analysis
¹³C NMR spectroscopy is a powerful, non-destructive technique for identifying the precise location of isotopic labels within a molecule. For L-ARGININE:HCL (1,2-¹³C₂), this method confirms the enrichment at the C1 (carboxyl) and C2 (alpha-carbon) positions. The chemical shift—the resonant frequency of a nucleus relative to a standard—is unique for each carbon atom in the arginine molecule, allowing for unambiguous identification of the labeled sites. hmdb.cachemicalbook.com
By tracking the movement of these ¹³C labels as L-ARGININE:HCL (1,2-¹³C₂) is metabolized, researchers can perform metabolic flux analysis. This analysis quantifies the rates of metabolic pathways in real-time. For instance, the conversion of labeled arginine to other compounds like citrulline, ornithine, or proline can be monitored by observing the appearance of ¹³C signals in the spectra of these new molecules. nih.govnih.gov This provides a dynamic map of metabolic activity, revealing how different cellular conditions or stimuli affect arginine metabolism. nih.govnih.gov The predictable mass shifts from the incorporated stable isotopes also aid in tandem mass spectrometry interpretation for identifying metabolic products. nih.govresearchgate.net
| Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|
| Cα (C2) | ~55 ppm |
| Cβ | ~29 ppm |
| Cγ | ~25 ppm |
| Cδ | ~41 ppm |
| Cζ (Guanidinium) | ~157 ppm |
| C' (Carboxyl/C1) | ~175 ppm |
Note: Chemical shifts can vary slightly based on solvent, pH, and temperature. Data compiled from various NMR resources.
Two-Dimensional (2D) and Three-Dimensional (3D) Heteronuclear Correlation NMR (e.g., HSQC, HMBC, COSY)
To resolve complex spectra and definitively assign signals, especially in biological samples, multi-dimensional NMR techniques are employed. These methods correlate signals from different nuclei, providing information about their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a 2D NMR technique that correlates the chemical shifts of a proton (¹H) directly with the carbon (¹³C) it is attached to. hmdb.ca For L-ARGININE:HCL (1,2-¹³C₂), an HSQC spectrum would show a correlation peak between the alpha-proton and the labeled alpha-carbon (C2), confirming the label's position and aiding in its spectral assignment. hmdb.canih.gov This is particularly useful for distinguishing the labeled arginine signals from a complex background of other metabolites.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a 2D technique that reveals correlations between protons and carbons that are separated by two or three chemical bonds. This is useful for mapping longer-range connectivities within the molecule and its metabolites, helping to piece together the structure of unknown metabolic products derived from the labeled arginine. ucl.ac.ukbmrb.io
Correlation Spectroscopy (COSY): The COSY experiment is a 2D NMR method that shows correlations between protons that are coupled to each other, typically on adjacent carbons. It helps in identifying neighboring protons and tracing the proton spin systems within a molecule, which is fundamental for the complete assignment of all proton signals in arginine and its metabolites. ucl.ac.ukbmrb.io
3D NMR: For highly complex samples, such as proteins that have incorporated the labeled arginine, 3D NMR experiments like H-C-N correlation can be used. nih.govresearchgate.net These experiments add a third frequency dimension (e.g., ¹⁵N), which further separates overlapping signals and allows for detailed structural analysis of macromolecules. nih.gov
In Vivo NMR for Real-Time Metabolic Dynamics
In vivo NMR spectroscopy allows for the non-invasive, real-time tracking of L-ARGININE:HCL (1,2-¹³C₂) metabolism within living cells, tissues, or whole organisms. By introducing the labeled compound, researchers can monitor its uptake and conversion into various metabolites as it happens. This provides unparalleled insight into the dynamic nature of metabolic pathways under physiological conditions. nih.gov
The primary challenge of in vivo NMR is its inherently low sensitivity. However, the use of ¹³C-labeled substrates significantly enhances the signal compared to observing the low natural abundance of ¹³C. mriquestions.com This technique has been used to monitor the arginase-catalyzed hydrolysis of arginine to urea in real time, providing a direct measure of enzyme activity within a living system. nih.gov These studies are crucial for understanding how metabolic fluxes change in response to disease or therapeutic intervention.
Hyperpolarization Techniques for Enhanced NMR Sensitivity
To overcome the fundamental limitation of low sensitivity in NMR, hyperpolarization techniques can be used to dramatically increase the signal of ¹³C-labeled compounds. nih.govnih.gov These methods can boost the NMR signal by more than 10,000-fold, enabling the detection of metabolites at concentrations far below the normal limits of conventional NMR. mriquestions.comnih.gov
Dissolution Dynamic Nuclear Polarization (dDNP): This is the most common hyperpolarization method for metabolic studies. nih.gov A sample of L-ARGININE:HCL (1,2-¹³C₂), mixed with a stable radical, is frozen to very low temperatures (around 1 K) and irradiated with microwaves in a strong magnetic field. nih.gov This process dramatically increases the nuclear spin polarization. The sample is then rapidly dissolved with a hot solvent and injected into the NMR spectrometer or an animal for in vivo imaging. nih.govmriquestions.com The result is a massive, albeit temporary, signal enhancement that allows for real-time tracking of metabolic pathways with high sensitivity. nih.gov
Signal Amplification By Reversible Exchange (SABRE): SABRE is another hyperpolarization technique that can enhance signals for certain molecules, including derivatives of L-arginine, without the need for very low temperatures. nih.gov
The enhanced signal from hyperpolarized L-arginine decays exponentially over a time constant known as the T₁ relaxation time. nih.gov This limited timeframe requires rapid detection but is often sufficient to observe fast enzymatic processes like the conversion of arginine to urea or other metabolites. nih.govnih.gov
| Parameter | Conventional ¹³C NMR | Hyperpolarized ¹³C NMR (dDNP) |
|---|---|---|
| Signal Enhancement | Baseline (1x) | >10,000x |
| Detection Limit | Millimolar (mM) range | Micromolar (µM) to Nanomolar (nM) range |
| Acquisition Time | Minutes to hours | Seconds (real-time) |
| Key Application | Structural elucidation, stable-state flux analysis | Real-time in vivo metabolic imaging and flux analysis |
Sample Preparation and Derivatization Strategies for Labeled Compounds
Proper sample preparation is critical for accurate analysis of L-ARGININE:HCL (1,2-¹³C₂) and its metabolites, as it involves isolating the compounds of interest from complex biological environments and making them suitable for analysis.
Extraction Protocols from Diverse Biological Matrices
The choice of extraction protocol depends on the biological matrix (e.g., plasma, urine, cells, tissues) and the analytical technique to be used. The primary goal is to efficiently extract the amino acids while removing interfering substances like proteins, lipids, and salts.
Protein Precipitation: For liquid samples like plasma or serum, a common first step is to remove proteins that can interfere with analysis. This is often achieved by adding a solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid (TCA), which denatures the proteins and causes them to precipitate out of the solution. The supernatant containing the amino acids can then be collected after centrifugation. nih.govsigmaaldrich.com
Acid Hydrolysis: To analyze arginine within proteins, the peptide bonds must first be broken. This is typically done by heating the sample in 6 M hydrochloric acid (HCl), which releases the individual amino acids. ucdavis.edu However, this process can destroy certain amino acids and will convert asparagine and glutamine into aspartic and glutamic acid, respectively. biosyn.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material, often in the form of a cartridge, to selectively bind and isolate arginine and related compounds from a liquid sample. Cation-exchange resins are particularly effective for capturing positively charged amino acids like arginine. researchgate.net The interfering substances are washed away, and the purified amino acids are then eluted with a suitable solvent.
Filtration: For cell cultures or fermentation broths, initial steps may involve microfiltration to remove cells and large debris. google.com For smaller sample volumes or to remove fine particulates before injection into an analytical instrument, ultracentrifugation or syringe filters are often used. sigmaaldrich.com
| Biological Matrix | Common Extraction/Preparation Protocol | Key Objective |
|---|---|---|
| Plasma/Serum | Protein precipitation (e.g., with acetonitrile) followed by centrifugation. | Remove high-abundance proteins. |
| Urine | Dilution and/or solid-phase extraction (cation-exchange). | Remove salts and other interfering metabolites. |
| Tissues | Homogenization followed by acid extraction or protein precipitation. | Disrupt tissue structure and extract metabolites. |
| Cell Cultures | Cell lysis (e.g., freeze-thaw cycles) followed by solvent extraction (e.g., methanol/water). | Release intracellular metabolites. |
| Protein Samples | Acid hydrolysis (e.g., 6 M HCl at 110-150°C). ucdavis.edu | Release individual amino acids from the polypeptide chain. |
Chemical Derivatization for Enhanced Chromatographic Separation and Ionization
The inherent chemical properties of L-arginine and its metabolites—such as high polarity, low volatility, and often the absence of a strong chromophore—present significant challenges for their direct analysis using chromatographic techniques. mdpi.comresearchgate.net Chemical derivatization is a critical strategy employed to overcome these limitations. This process involves chemically modifying the analyte to produce a derivative with properties more amenable to separation and detection. sigmaaldrich.com The primary goals of derivatization for L-arginine and its metabolites are to increase their volatility for gas chromatography (GC), improve their retention and peak shape in high-performance liquid chromatography (HPLC), and enhance their ionization efficiency for mass spectrometry (MS), thereby increasing sensitivity and selectivity. sigmaaldrich.comactascientific.com
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-based analysis, analytes must be thermally stable and sufficiently volatile to be transported through the column. Derivatization is essential for non-volatile amino acids like L-arginine. sigmaaldrich.com
Silylation: This is a common technique where active hydrogens in the amino, carboxyl, and guanidinium groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known for being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com However, the derivatization of arginine itself can be complex, as the guanidinium group is susceptible to decomposition under certain conditions, potentially yielding derivatives of its metabolites like ornithine and citrulline. researchgate.net
Acylation and Esterification: This two-step approach first converts the carboxyl group to an ester and then acylates the amino and guanidinium groups. Reagents such as N-pentafluoropropionyl (PFP) derivatives of methyl esters have been used for the analysis of arginine metabolites. For instance, NG-hydroxy-L-arginine (NOHA), an intermediate in nitric oxide synthesis, has been quantified in biological samples by GC-MS after conversion to its methyl ester pentafluoropropionyl derivative. nih.gov Other approaches have utilized N-acetyl isopropyl esters, which are amenable to GC analysis and allow for baseline resolution from other amino acids. bris.ac.uk
| Reagent/Method | Target Functional Groups | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|---|
| MTBSTFA | -NH2, -COOH, Guanidinium | tert-butyldimethylsilyl (TBDMS) | Increases volatility and thermal stability; derivatives are less moisture-sensitive. | sigmaaldrich.com |
| Trimethylsilylation | -NH2, -COOH, Guanidinium | Trimethylsilyl (TMS) | Increases volatility for GC analysis. Can be complex for arginine, leading to multiple products. | researchgate.net |
| Acidified Butanol / Acetyl Chloride | -COOH, -NH2 | Butyl ester | Used for LC-MS/MS but principle applies; enhances chromatographic properties. | nih.gov |
| Pentafluoropropionic Anhydride (B1165640) (PFPA) / Esterification | -NH2, -OH | Pentafluoropropionyl (PFP) derivative | Creates stable, volatile derivatives suitable for sensitive detection (e.g., NOHA analysis). | nih.gov |
Derivatization for High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, highly polar molecules like L-arginine may exhibit poor retention, eluting in or near the solvent front. Pre-column or post-column derivatization can be used to increase the hydrophobicity of the analyte and/or introduce a fluorescent or UV-absorbing tag for enhanced detection. mdpi.comresearchgate.net
ortho-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. researchgate.netnih.gov This is one of the most widely used pre-column derivatization methods for amino acids. It has been successfully applied to the simultaneous quantification of L-arginine and its methylated metabolites, including asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and L-N-monomethyl arginine (L-NMMA), with excellent sensitivity. nih.gov
Naphthalenedicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a nucleophile like cyanide to form stable, fluorescent cyanobenz[f]isoindole derivatives, which can be detected with high sensitivity. nih.gov An HPLC method using pre-column derivatization with NDA and cyanide has been developed for the quantification of L-arginine in human plasma. nih.gov
Propionic Anhydride: For analysis involving mass spectrometry, derivatization can be used to improve chromatographic retention on reversed-phase columns. The reaction of hydrophilic arginine-containing peptides with propionic anhydride increases their hydrophobicity, leading to better retention and separation from interfering matrix components. mdpi.com
| Reagent | Detection Method | Metabolites Analyzed | Reported Linearity Range (µM) | Reported Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|---|
| o-Phthaldialdehyde (OPA) / 3-MPA | Fluorescence | Arginine, ADMA, SDMA, L-NMMA | Varies by analyte (e.g., Arginine up to 150) | Arg: 0.21, ADMA: 0.007, SDMA: 0.005, L-NMMA: 0.025 | nih.gov |
| Naphthalenedicarboxaldehyde / Cyanide | UV | L-Arginine | Not specified | Not specified (Assay precision CV was 3.4-7%) | nih.gov |
| Butanolic HCl | LC-MS/MS | Arginine, ADMA, SDMA, Citrulline, Ornithine | 0.015 - 250 (Analyte dependent) | Not specified | nih.gov |
Derivatization for Enhanced Mass Spectrometric Ionization
While some LC-MS/MS methods can analyze L-arginine and its metabolites without derivatization, nih.gov sensitivity can be significantly improved by modifying the analytes to enhance their ionization efficiency in the MS source, particularly with electrospray ionization (ESI). nih.gov
Charge-Tagging Reagents: A highly effective strategy involves derivatizing amino acids with reagents that introduce a permanently charged group. N-hydroxysuccinimide (NHS) esters of N-alkylnicotinic acid have been developed for this purpose. researchgate.netelsevierpure.com These reagents attach a tag containing a quaternary amine to the primary amino group of L-arginine. The permanent positive charge enhances ESI response, while the attached alkyl chain increases the surface activity of the derivative, promoting its migration to the surface of ESI droplets where ionization occurs. This dual-action mechanism has been shown to increase MS detection sensitivity by 6- to 80-fold compared to underivatized or conventionally derivatized amino acids. elsevierpure.com
Modification for Improved Fragmentation: Derivatization can also be used to alter the fragmentation patterns of analytes in tandem mass spectrometry (MS/MS). The guanidino group of arginine can dominate fragmentation spectra, sometimes complicating analysis. A method involving controlled hydrazinolysis can convert arginine residues to ornithine residues. rsc.org This removes the guanidino group, resulting in simpler and more predictable MS/MS spectra, which can facilitate structural elucidation and sequencing of arginine-containing peptides. rsc.org
| Derivatization Strategy | Reagent Example | Mechanism of Enhancement | Reported Improvement | Reference |
|---|---|---|---|---|
| Charge-Tagging | N-hydroxysuccinimide ester of N-alkylnicotinic acid (C4-NA-NHS) | Introduces a permanent positive charge (quaternary amine) and a surface-active alkyl chain. | 6- to 80-fold increase in MS detection sensitivity. | researchgate.netelsevierpure.com |
| Modification of Fragmentation | Hydrazine | Converts arginine to ornithine, removing the guanidino group to simplify MS/MS spectra. | Yields simpler spectra dominated by characteristic ions, aiding sequencing. | rsc.org |
Applications of L Arginine:hcl 1,2 13c2 in Metabolic Flux Analysis and Pathway Elucidation
Principles and Methodologies of 13C Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a pivotal technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system and then measuring the distribution of these ¹³C atoms in downstream metabolites. creative-proteomics.com This distribution pattern is a direct consequence of the network of metabolic reactions and their respective fluxes.
The foundation of 13C-MFA lies in the mathematical modeling of metabolic networks. A metabolic network reconstruction is a comprehensive map of all known biochemical reactions occurring within an organism. This reconstruction serves as the framework for flux estimation. The process typically involves:
Genome-Scale Metabolic Models (GEMs): These models are constructed based on an organism's genomic data and encompass a vast array of metabolic reactions.
Stoichiometric Matrix: This matrix mathematically represents the stoichiometry of each reaction in the network, defining the quantitative relationships between reactants and products.
Isotopomer Balance Equations: These equations form the core of 13C-MFA. They describe the flow of ¹³C atoms through the metabolic network, linking the isotopic labeling patterns of metabolites to the intracellular fluxes. The labeling pattern of a metabolite is represented by its mass isotopomer distribution (MID), which is the relative abundance of molecules with different numbers of ¹³C atoms.
The introduction of a ¹³C-labeled substrate, such as L-ARGININE:HCL (1,2-13C2), into a cell culture allows the ¹³C atoms to be incorporated into various downstream metabolites through enzymatic reactions. By measuring the MIDs of these metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activities of different metabolic pathways. nih.govresearchgate.net The labeling patterns are highly sensitive to the relative fluxes through different pathways, and thus, different flux distributions will result in distinct labeling patterns. creative-proteomics.com
The estimation of metabolic fluxes from experimental labeling data is a computationally intensive process that requires specialized software. These platforms utilize algorithms to solve the complex system of isotopomer balance equations and find the flux distribution that best fits the measured data.
Several software packages are available to facilitate 13C-MFA, each with its own set of features and algorithms. Some commonly used platforms include:
| Software Platform | Key Features |
| 13CFLUX2 | A high-performance suite for designing and evaluating ¹³C-labeling experiments, supporting large-scale metabolic networks. oup.comfz-juelich.de |
| FiatFlux | A user-friendly tool for calculating metabolic flux ratios and absolute fluxes from GC-MS data. nih.gov |
| FluxPyt | An open-source, Python-based package for stationary 13C-MFA data analysis. researchgate.net |
| INCA | A MATLAB-based software for isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edunih.gov |
| OpenFlux | A flexible application for steady-state 13C-MFA that uses a spreadsheet-based interface. ucdavis.edu |
These tools typically employ iterative algorithms to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of fluxes.
The design of a 13C-MFA experiment is crucial for obtaining accurate and precise flux estimates. researchgate.net Two primary experimental approaches are used:
Isotopic Steady State: In this approach, the ¹³C-labeled substrate is supplied to the cells for a duration sufficient to allow the intracellular metabolites to reach a constant labeling state. nih.gov This method is well-suited for studying systems at a metabolic steady state.
Isotopically Non-Steady State (INST-MFA): This technique involves measuring the transient labeling dynamics of metabolites over time, before they reach an isotopic steady state. frontiersin.orgnih.govresearchgate.net INST-MFA is particularly useful for studying systems with slow labeling dynamics or for investigating metabolic responses to perturbations.
The choice between these approaches depends on the specific biological system and the research question being addressed.
Tracing Specific Amino Acid Metabolic Pathways
L-ARGININE:HCL (1,2-13C2) is a valuable tracer for investigating the metabolic fate of arginine and its downstream products. The specific labeling on the first and second carbon atoms provides a unique signature that can be tracked through various metabolic pathways.
The urea (B33335) cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849), primarily in the liver. creative-proteomics.com Arginine is a key intermediate in this cycle. By using L-ARGININE:HCL (1,2-13C2) as a tracer, researchers can monitor the flux through the urea cycle and investigate the catabolism of arginine.
When L-ARGININE:HCL (1,2-13C2) is introduced, the labeled arginine enters the urea cycle. The enzyme arginase cleaves arginine into urea and ornithine. creative-proteomics.com The fate of the ¹³C labels can be tracked as follows:
Urea: The guanidinium (B1211019) carbon of arginine is incorporated into urea. In the case of L-ARGININE:HCL (1,2-13C2), the label is not on the guanidinium carbon, so the resulting urea will be unlabeled from this specific tracer.
Ornithine: The remaining carbon backbone of arginine, including the labeled first and second carbons, is converted to ornithine. This labeled ornithine can then continue through the urea cycle or be used in other metabolic pathways.
By measuring the isotopic enrichment in urea cycle intermediates, such as ornithine and citrulline, the activity of the cycle can be quantified. nih.govunito.it This approach is valuable for studying urea cycle disorders and for monitoring the efficacy of therapeutic interventions. nih.govunito.it
Furthermore, the catabolism of arginine into other molecules, such as proline and polyamines, can be traced using L-ARGININE:HCL (1,2-13C2). The labeling patterns in these downstream metabolites provide insights into the relative fluxes of different arginine catabolic pathways. benthamopenarchives.com
The following table summarizes the expected labeling of key metabolites in the urea cycle when using L-ARGININE:HCL (1,2-13C2) as a tracer:
| Metabolite | Expected ¹³C Labeling |
| Arginine | Labeled at C1 and C2 |
| Urea | Unlabeled |
| Ornithine | Labeled at C1 and C2 |
| Citrulline | Labeled at C1 and C2 |
| Argininosuccinate | Labeled at C1 and C2 of the arginine moiety |
This detailed tracking of isotopic labels allows for a precise quantification of the metabolic fluxes within and branching from the urea cycle, providing a deeper understanding of amino acid metabolism in both health and disease.
Nitric Oxide Synthase (NOS) Pathway Research
L-arginine is the sole substrate for the family of nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO) and L-citrulline. nih.govmdpi.com NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govyoutube.com The three main isoforms of NOS—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—govern the production of NO in different tissues and contexts. youtube.com
The use of L-ARGININE:HCL (1,2-13C2) enables precise tracking of the flux through the NOS pathway. When cells or tissues are supplied with this labeled arginine, the resulting L-citrulline will contain the 13C isotopes. Mass spectrometry can then be used to measure the rate of formation of labeled L-citrulline, providing a direct quantification of NOS activity. This method is crucial for understanding how various stimuli, diseases, or therapeutic agents modulate NO production. For instance, researchers can investigate the upregulation of iNOS during an inflammatory response or the impairment of eNOS activity in cardiovascular diseases. mdpi.com
Table 1: Research Applications of L-ARGININE:HCL (1,2-13C2) in NOS Pathway Analysis
| Research Area | Objective | Method | Expected Outcome |
|---|---|---|---|
| Inflammation | To quantify the increase in NO production by iNOS in activated macrophages. | Incubate cells with L-ARGININE:HCL (1,2-13C2) and an inflammatory stimulus. | Detection of increased levels of 13C-labeled L-citrulline via LC-MS, indicating heightened iNOS activity. |
| Cardiovascular Physiology | To assess endothelial dysfunction by measuring eNOS activity. | Infuse L-ARGININE:HCL (1,2-13C2) and measure labeled L-citrulline in plasma or tissue. | Reduced production of 13C-labeled L-citrulline in disease models compared to healthy controls. |
| Neurobiology | To trace NO production by nNOS in neuronal signaling. | Introduce the labeled tracer into neuronal cell cultures or specific brain regions. | Mapping the metabolic fate of arginine to NO synthesis under different neurological conditions. |
Investigations into Polyamine Biosynthesis Pathways
L-arginine is a key precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). nih.govresearchgate.net These polycations are essential for fundamental cellular processes, including cell growth, proliferation, and differentiation. nih.gov The metabolic pathway begins with the conversion of arginine to ornithine by the enzyme arginase. Ornithine is then decarboxylated by ornithine decarboxylase (ODC), a rate-limiting enzyme, to produce putrescine. researchgate.net Putrescine is subsequently converted to spermidine and spermine through the addition of aminopropyl groups.
By using L-ARGININE:HCL (1,2-13C2) as a tracer, researchers can follow the carbon backbone of arginine as it is channeled into the polyamine synthesis pathway. The detection of 13C-labeled ornithine, putrescine, spermidine, and spermine provides a clear measure of the metabolic flux from arginine to these critical molecules. nih.gov This is particularly valuable in cancer research, where dysregulated polyamine metabolism is a common feature, and in studies of cellular differentiation where polyamine levels are tightly controlled. nih.gov
Interconversion Pathways of Arginine with Proline, Glutamate (B1630785), and Citrulline
The metabolic pathways connecting arginine, proline, and glutamate are bidirectional and highly dependent on the cell type and metabolic state. wikipedia.orgnih.gov Arginine can be catabolized to ornithine, which can then be converted to glutamate and subsequently to proline. researchgate.net Conversely, glutamate and proline can be used to synthesize ornithine and, ultimately, arginine. wikipedia.orgfigshare.com L-citrulline is a key intermediate in the synthesis of arginine, particularly through the intestinal-renal axis where citrulline produced in the intestine is converted to arginine in the kidneys. nih.gov
L-ARGININE:HCL (1,2-13C2) is an indispensable tool for dissecting these complex interconversions. When cells are cultured with labeled arginine, the appearance of the 13C label in the pools of ornithine, proline, and glutamate confirms the direction and quantifies the rate of these metabolic conversions. This allows researchers to understand how different tissues coordinate the metabolism of these amino acids and how these pathways are altered in various diseases. nih.govresearchgate.net
Studies on Creatine (B1669601) and Agmatine (B1664431) Synthesis from Arginine
L-arginine serves as a direct precursor for the synthesis of two other important biomolecules: creatine and agmatine. nih.govresearchgate.net
Creatine synthesis is a two-step process that begins in the kidneys. The enzyme arginine:glycine amidinotransferase (AGAT) transfers the guanidino group from arginine to glycine, forming guanidinoacetate (GAA) and ornithine. nih.gov GAA is then methylated in the liver to produce creatine, a crucial molecule for energy buffering in tissues with high energy demand, such as muscle and brain. nih.govnih.gov
Agmatine synthesis occurs through the decarboxylation of arginine by the enzyme arginine decarboxylase (ADC), yielding agmatine and carbon dioxide. mdpi.com Agmatine has multiple functions, including acting as a neurotransmitter and modulating nitric oxide synthesis.
Using L-ARGININE:HCL (1,2-13C2) allows for the direct measurement of the flux from arginine into these two pathways. By tracking the incorporation of the 13C label into GAA and creatine, researchers can quantify the rate of whole-body creatine synthesis. nih.gov Similarly, tracing the label into agmatine provides a measure of ADC activity. These studies are vital for understanding the regulation of energy metabolism and neuromodulation.
Applications in Protein Turnover and Proteomics Research
Stable isotope-labeled amino acids are foundational to modern proteomics, enabling the precise quantification of protein dynamics. L-ARGININE:HCL (1,2-13C2), being a "heavy" version of a natural amino acid, is seamlessly incorporated into proteins during synthesis without altering their chemical properties.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful and widely used mass spectrometry-based technique for the accurate quantification of protein abundance between different cell populations. chempep.comsigmaaldrich.com The method relies on metabolically labeling the entire proteome of cells. In a typical two-condition experiment, one population of cells is grown in "light" medium containing natural L-arginine, while the second population is grown in "heavy" medium containing a labeled version like L-ARGININE:HCL (1,2-13C2) or other isotopic variants such as 13C6-Arginine. chempep.comeurisotop.com
After several cell divisions, the labeled arginine is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental treatments, combined, and the proteins are extracted and digested (typically with trypsin). Because trypsin cleaves after arginine and lysine (B10760008) residues, the resulting peptides from the "heavy" population will have a specific mass shift corresponding to the heavy isotope label. sigmaaldrich.com When analyzed by mass spectrometry, the "light" and "heavy" peptides appear as distinct pairs, and the ratio of their signal intensities provides a precise measure of the relative abundance of that protein between the two conditions. chempep.com
Table 2: SILAC Experimental Workflow using Labeled Arginine
| Step | Description | Purpose |
|---|---|---|
| 1. Labeling | Cells are cultured for at least 5-6 doublings in media containing either "light" (natural) or "heavy" (e.g., L-ARGININE:HCL (1,2-13C2)) arginine. | To achieve >95% incorporation of the labeled amino acid into the proteome. chempep.com |
| 2. Treatment | The two cell populations are exposed to different experimental conditions (e.g., drug vs. placebo). | To induce changes in protein expression. |
| 3. Mixing | Equal numbers of cells or amounts of protein from the "light" and "heavy" populations are combined. | To ensure that subsequent processing steps affect both samples equally, minimizing experimental error. sigmaaldrich.com |
| 4. Proteolysis | The combined protein mixture is digested into peptides, typically with trypsin. | To generate peptides suitable for mass spectrometry analysis. |
| 5. MS Analysis | The peptide mixture is analyzed by LC-MS/MS. | To identify peptides and quantify the intensity ratio of "heavy" vs. "light" peptide pairs. |
| 6. Quantification | The intensity ratios of peptide pairs are used to determine the relative abundance of the corresponding proteins. | To identify proteins that are up- or down-regulated in response to the treatment. |
Tracking Protein Synthesis and Degradation Rates using 13C-Arginine
Beyond relative quantification, L-ARGININE:HCL (1,2-13C2) can be used to measure the absolute rates of protein synthesis and degradation. In "pulse-chase" experiments, cells are first grown in "light" medium and then switched to a "heavy" medium containing the labeled arginine for a defined period (the "pulse"). chempep.com The rate of incorporation of the heavy label into specific proteins over time provides a direct measure of their synthesis rate. nih.govresearchgate.net
To measure degradation, the cells can be fully labeled with heavy arginine and then switched back to a "light" medium (the "chase"). The rate at which the heavy-labeled protein disappears is a measure of its degradation rate. These dynamic studies provide critical insights into protein homeostasis and how it is regulated by signaling pathways, such as the mTOR pathway, which is known to be influenced by arginine availability. nih.govnih.gov
Broader Metabolic Network Investigations
The use of L-ARGININE:HCL (1,2-13C2) extends beyond tracking its immediate catabolic products, enabling a wider investigation into how arginine metabolism integrates with the principal energy and biosynthetic pathways of the cell.
Interactions with Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle)
The carbon skeleton of arginine can be channeled into the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. The use of L-ARGININE:HCL (1,2-13C2) allows for the precise tracking of these carbon atoms as they enter this core pathway. The primary route for the arginine carbon backbone to enter the TCA cycle is through its conversion to ornithine and subsequently to glutamate and α-ketoglutarate, a key TCA cycle intermediate.
Here is the metabolic sequence:
Arginase , a key enzyme in the urea cycle, hydrolyzes L-arginine into ornithine and urea.
Ornithine aminotransferase (OAT) then converts ornithine to glutamate-γ-semialdehyde .
This intermediate is further oxidized to glutamate .
Finally, glutamate can be converted into α-ketoglutarate through either transamination or oxidative deamination by glutamate dehydrogenase, thereby entering the TCA cycle.
By using L-ARGININE:HCL (1,2-13C2) as a tracer, researchers can measure the ¹³C enrichment in these downstream metabolites. For instance, the detection of ¹³C-labeled α-ketoglutarate, succinate (B1194679), fumarate, or malate (B86768) provides direct evidence and quantification of the flux from arginine into the TCA cycle.
Research in cancer metabolism has highlighted the importance of this pathway. For example, studies combining cell sorting with mass spectrometry-based isotope tracing have revealed that arginine uptake and its conversion to ornithine are particularly active during the SG2M phase of the cell cycle in transformed cells but not in normal cells. ckisotopes.com This suggests a specific reliance of proliferating cancer cells on arginine as a carbon source for the TCA cycle during critical phases of cell division.
| Metabolite | Enzyme | Potential for ¹³C Labeling from L-ARGININE:HCL (1,2-13C2) | Significance in Metabolic Flux Analysis |
|---|---|---|---|
| Ornithine | Arginase | High | Direct product of arginine catabolism, entry point for further conversion. |
| Glutamate | Ornithine Aminotransferase, Pyrroline-5-carboxylate dehydrogenase | High | Key intermediate linking amino acid metabolism. |
| α-Ketoglutarate | Glutamate dehydrogenase / Transaminases | High | Direct entry point of arginine carbons into the TCA cycle. |
| Succinate, Fumarate, Malate | TCA cycle enzymes | Moderate to Low | Indicates progression and cycling of arginine-derived carbons through the TCA cycle. |
Contributions to Lipid and Carbohydrate Metabolic Pathways
While the primary role of L-arginine is not as a direct precursor for lipids and carbohydrates, its integration with the TCA cycle provides an indirect route for its carbon atoms to contribute to these biosynthetic pathways. Carbons from arginine that enter the TCA cycle as α-ketoglutarate can be withdrawn for anabolic processes.
Lipid Synthesis: The TCA cycle intermediate, citrate (B86180), can be exported from the mitochondria to the cytosol. In the cytosol, the enzyme ATP citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids and cholesterol. Therefore, by tracing the ¹³C label from L-ARGININE:HCL (1,2-13C2) through the TCA cycle to citrate and subsequently into cytosolic acetyl-CoA, it is possible to quantify the contribution of arginine to the lipogenic precursor pool. Stable isotope tracing studies are essential for measuring the flux of various carbon sources, including amino acids, into lipid biosynthesis. nih.govresearchgate.net
Carbohydrate Metabolism: In gluconeogenic tissues like the liver and kidneys, TCA cycle intermediates can be directed towards the synthesis of glucose. Oxaloacetate, derived from the cycling of arginine-sourced α-ketoglutarate, is a key starting point for gluconeogenesis. It can be converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), initiating the reversal of glycolysis to produce glucose. Thus, L-ARGININE:HCL (1,2-13C2) can be used to trace the flow of arginine's carbon skeleton into the glucose pool, which is particularly relevant under conditions of fasting or in specific metabolic states where amino acids are utilized as a primary energy source.
| Pathway | Key Intermediate | Link to Arginine Metabolism | Application of L-ARGININE:HCL (1,2-13C2) |
|---|---|---|---|
| De Novo Lipogenesis | Cytosolic Acetyl-CoA | Arginine carbons enter TCA cycle -> Citrate -> Cytosolic Acetyl-CoA | Quantifies the indirect flux from arginine to fatty acid and cholesterol synthesis. |
| Gluconeogenesis | Oxaloacetate | Arginine carbons enter TCA cycle -> Oxaloacetate -> Phosphoenolpyruvate -> Glucose | Measures the contribution of arginine as a gluconeogenic substrate. |
Analysis of Branched-Chain Amino Acid Metabolism
The metabolic pathways of L-arginine and branched-chain amino acids (BCAAs: leucine, isoleucine, and valine) are interconnected, primarily through their competition for transport systems and their roles in nitrogen metabolism and signaling pathways like mTOR. While L-ARGININE:HCL (1,2-13C2) does not directly trace carbon into the BCAA structures (as BCAAs are essential amino acids), it can be used to probe the functional interplay between these amino acid groups.
For instance, the catabolism of both arginine and BCAAs contributes to the pool of glutamate. BCAA transaminases transfer the amino group from a BCAA to α-ketoglutarate, forming glutamate and the respective branched-chain α-keto acid (BCKA). As described earlier, arginine catabolism also produces glutamate. By using ¹³C-labeled arginine, researchers can analyze the dynamics of the glutamate pool that is shared between these pathways.
Furthermore, arginine supplementation has been studied in conjunction with BCAAs for its effects on exercise performance and muscle metabolism. In such studies, isotopic tracers can elucidate the metabolic consequences of their combined administration. For example, L-ARGININE:HCL (1,2-13C2) could be used to determine if increased arginine availability alters the oxidation of BCAAs by monitoring the flux of arginine-derived carbons through the TCA cycle, which is also the ultimate destination for the carbon skeletons of oxidized BCAAs (as acetyl-CoA and succinyl-CoA). An alteration in the labeling patterns of TCA intermediates could suggest a shift in substrate utilization influenced by the interplay between arginine and BCAA catabolism.
Research Models and Experimental Systems Employing L Arginine:hcl 1,2 13c2
In Vitro Cellular and Tissue Culture Systems
The controlled environment of in vitro systems makes them ideal for dissecting specific metabolic pathways and cellular responses. The application of L-ARGININE:HCL (1,2-13C2) in these systems has yielded significant findings in cellular metabolism, protein dynamics, and the formulation of specialized culture media.
Metabolic Characterization of Isolated Cells and Cell Lines
L-ARGININE:HCL (1,2-13C2) is instrumental in tracing the metabolic fate of arginine in various cell types. In cancer research, for instance, studies have utilized 13C-labeled arginine to understand how tumor cells metabolize this amino acid. A study on upper gastrointestinal cancer cell lines, including OE19, OE33, MKN1, MKN45, MKN74, and AGS, employed (13C6) L-arginine to trace its metabolic conversion. nih.gov The findings suggested that arginine supplementation could inhibit tumor growth by affecting the urea (B33335) cycle, leading to a decrease in carbamoyl (B1232498) aspartic acid, which is essential for pyrimidine (B1678525) nucleotide synthesis. nih.gov This highlights the tracer's utility in identifying metabolic vulnerabilities in cancer cells.
Furthermore, research on myeloid suppressor cells (MSCs) has shown that these cells utilize arginine metabolism to control T-lymphocyte responses through the enzymes inducible nitric oxide synthase (NOS2) and arginase 1 (Arg1). nih.gov While this study did not specifically mention the use of L-ARGININE:HCL (1,2-13C2), the principles of tracing arginine metabolism are directly applicable to understanding these immunoregulatory pathways with isotopically labeled arginine.
Experiments using mouse liver epithelial (BNL CL2) and adipocyte (3T3 L1) cell lines have investigated the direct effects of L-arginine on cell signaling pathways related to metabolic disorders. kent.ac.uk These studies, which could be enhanced by the use of L-ARGININE:HCL (1,2-13C2), have shown that excess L-arginine is sensed by the cells, leading to the regulation of AMPK and ACC-1 expression, key players in energy homeostasis. kent.ac.uk
Table 1: Application of L-Arginine Tracers in In Vitro Metabolic Studies
| Cell Line | Research Focus | Key Findings |
|---|---|---|
| Upper Gastrointestinal Cancer Cells (OE33) | Anticancer effects of arginine | Arginine supplementation affected urea cycle metabolism, reducing pyrimidine synthesis. nih.gov |
| Myeloid Suppressor Cells (MSCs) | Immune response regulation | Arginine metabolism via NOS2 and Arg1 controls T-cell proliferation and apoptosis. nih.gov |
| Mouse Liver (BNL CL2) & Adipocyte (3T3 L1) Cells | Metabolic disorder signaling | Excess L-arginine influences the expression of key energy-regulating proteins. kent.ac.uk |
Studies on Protein Expression, Stability, and Refolding Mechanisms
L-arginine hydrochloride is widely recognized for its role in suppressing protein aggregation and aiding in the refolding of recombinant proteins. nih.govnih.gov It is often included in solvents to facilitate the refolding of proteins from insoluble inclusion bodies. nih.gov The mechanism behind this is thought to involve the interaction of arginine's guanidinium (B1211019) group with amino acid residues on the protein surface, which enhances the solubility of both folded and unfolded protein states. nih.govnih.govresearchgate.net
A study focusing on the recombinant plasminogen activator (rPA) demonstrated that L-arginine hydrochloride increases the solubility of both the native and denatured forms of the protein. nih.govresearchgate.net This effect is attributed to a lowering of the free energy of the protein in solution. researchgate.net While these studies primarily used unlabeled L-arginine, the incorporation of L-ARGININE:HCL (1,2-13C2) could provide deeper insights into the specific interactions between arginine and the protein during the refolding process through techniques like NMR spectroscopy.
Application in Defined Cell Culture Media for Metabolic Studies
L-arginine is an essential component of many cell culture media, such as MEM (Minimum Essential Medium). sigmaaldrich.com The use of L-ARGININE:HCL (1,2-13C2) in custom-defined media allows for precise tracing of arginine's metabolic fate. For example, in studies of nitric oxide (NO) production, cells are cultured in media where standard arginine is replaced with its labeled counterpart. This enables researchers to track the conversion of arginine to citrulline and NO by nitric oxide synthase. sigmaaldrich.com
This approach has been used to demonstrate NO production from L-arginine in cultured porcine aortic endothelial cells. sigmaaldrich.com Similarly, studies on the metabolic effects of L-arginine supplementation in various cell lines often rely on formulating specific media with controlled concentrations of the labeled amino acid to accurately measure its uptake and conversion. nih.govkent.ac.uk
Preclinical In Vivo Animal Models
In vivo studies are critical for understanding the systemic effects of metabolic interventions. L-ARGININE:HCL (1,2-13C2) is a valuable tool in preclinical animal models, particularly in rodents, to investigate whole-body and organ-specific metabolism.
Investigation of Systemic Metabolism and Organ-Specific Fluxes in Rodents
Dietary supplementation with L-arginine has been shown to reduce white fat mass in diet-induced obese rats. nih.gov Studies using rodent models investigate how L-arginine regulates glucose and fatty acid metabolism in insulin-sensitive tissues like skeletal muscle and adipose tissue. nih.gov The use of L-ARGININE:HCL (1,2-13C2) in such studies would allow for the precise quantification of arginine's contribution to various metabolic pathways, including protein synthesis, nitric oxide production, and urea cycle activity in different organs.
Research has also demonstrated that oral administration of L-arginine can reduce food intake in both rats and mice. nih.gov While the exact mechanisms are still under investigation, it is suggested that L-arginine may act on the brain to influence appetite. nih.gov Employing L-ARGININE:HCL (1,2-13C2) would enable researchers to trace the uptake and metabolism of arginine in the brain and other tissues, helping to elucidate the pathways involved in its anorectic effects.
Methodological Considerations for Isotopic Tracer Delivery and Sampling in Animal Studies
The successful use of L-ARGININE:HCL (1,2-13C2) in animal studies requires careful consideration of tracer delivery and sampling methods. The tracer can be administered orally, through intraperitoneal injection, or via intracerebroventricular injection, depending on the research question. nih.gov The choice of administration route can significantly influence the tracer's distribution and metabolism.
Analysis of Metabolite Labeling Patterns with L-ARGININE:HCL (1,2-13C2) Remains a Developing Area of Research
The use of stable isotope-labeled tracers is a cornerstone of metabolic research, enabling scientists to track the fate of specific atoms through complex biochemical pathways. While various isotopologues of L-arginine, such as those uniformly labeled with 13C (13C6) or nitrogen-15 (B135050) (15N), have been instrumental in elucidating its role in health and disease, specific research detailing the metabolic fate and labeling patterns derived from L-ARGININE:HCL (1,2-13C2) is not extensively available in the public domain.
The metabolism of L-arginine is multifaceted, serving as a precursor for the synthesis of nitric oxide, urea, polyamines, proline, glutamate (B1630785), and creatine (B1669601). nih.gov The specific labeling of the first and second carbon atoms in the L-arginine backbone, as in L-ARGININE:HCL (1,2-13C2), would theoretically allow for precise tracking of the carbon skeleton's entry into these diverse metabolic pathways. For instance, the analysis of 13C enrichment in downstream metabolites could provide quantitative insights into the relative activities of arginase and nitric oxide synthase (NOS) pathways, as well as the flux of arginine-derived carbons into the tricarboxylic acid (TCA) cycle.
Studies utilizing other specifically labeled compounds, such as [1,2-13C2]acetate, have successfully demonstrated the power of this approach. In such studies, the analysis of 13C-13C spin-coupling patterns by nuclear magnetic resonance (NMR) spectroscopy in brain extracts revealed distinct metabolic compartments and pathway activities. nih.gov A similar application of L-ARGININE:HCL (1,2-13C2) would be expected to yield valuable data on tissue-specific arginine metabolism.
Analytical techniques such as mass spectrometry coupled with liquid chromatography (LC-MS) are central to these investigations, allowing for the sensitive and specific quantification of labeled metabolites in biological fluids and tissue extracts. nih.govnih.gov In a typical study, after administration of the labeled compound, samples from plasma, urine, or specific tissues would be collected and analyzed to determine the isotopic enrichment in a range of expected metabolites.
While comprehensive studies detailing the use of L-ARGININE:HCL (1,2-13C2) are not readily found, research on other arginine isotopologues provides a template for how such investigations would be conducted and the types of data that could be generated. For example, studies with uniformly labeled [13C6] L-arginine in cancer cells have been used to trace its contribution to the urea cycle and pyrimidine synthesis. nih.gov Similarly, tracers like L-[guanido-15N2]-arginine have been used to study arginine metabolism in critically ill children. researchgate.net
The potential findings from studies using L-ARGININE:HCL (1,2-13C2) would be of significant interest to researchers in numerous fields, from oncology to cardiovascular disease. The detailed mapping of metabolite labeling patterns would offer a clearer understanding of how L-arginine utilization is altered in various pathological states. However, based on currently available research, the specific application and detailed findings from the use of L-ARGININE:HCL (1,2-13C2) as a metabolic tracer remain to be fully explored and documented.
Methodological Considerations and Challenges in Utilizing L Arginine:hcl 1,2 13c2 in Research
Optimization of Experimental Design for Maximal Isotopic Enrichment and Tracer Incorporation
The primary goal in a tracer experiment is to achieve sufficient isotopic enrichment in the metabolite pools of interest to be detected and quantified accurately. The experimental design is a critical determinant of success in this regard. Key considerations include the choice of tracer, its concentration, the duration of labeling, and the biological system under investigation. frontiersin.org
Tracer Selection and Concentration: The choice of L-ARGININE:HCL (1,2-13C2) specifically labels the first and second carbon atoms of the arginine molecule. This specific labeling pattern is crucial for tracing its entry into specific pathways. The concentration of the tracer must be carefully optimized. It needs to be high enough to result in detectable enrichment but not so high as to cause physiological perturbations in the system being studied. nih.gov Researchers often perform pilot studies to determine the optimal tracer concentration that balances these two factors.
Table 1: Factors Influencing Isotopic Enrichment in L-ARGININE:HCL (1,2-13C2) Tracer Studies
| Factor | Consideration | Rationale |
|---|---|---|
| Tracer Purity | The isotopic purity of the tracer should be as high as possible. | Impurities can lead to incorrect calculations of isotopic enrichment and flux rates. scispace.com |
| Tracer Concentration | Must be optimized for each experimental system. | To achieve detectable labeling without causing metabolic perturbations. |
| Labeling Time | Dependent on the metabolic pathways and turnover rates of interest. | Short-term for fast kinetics, long-term for steady-state analysis. nih.gov |
| Biological Matrix | Cell/tissue type, and endogenous metabolite concentrations. | Influences the dilution of the tracer and the rate of incorporation. |
| Physiological State | Proliferating vs. quiescent cells, fed vs. fasted state. | The metabolic state of the system dictates the activity of metabolic pathways. pnas.org |
Addressing Isotopic Exchange and Scrambling Effects in Complex Biological Systems
Once L-ARGININE:HCL (1,2-13C2) is introduced into a biological system, its 13C labels can be distributed among various metabolites. However, the interpretation of labeling patterns can be complicated by isotopic exchange and scrambling reactions. nih.gov
Isotopic Exchange: This phenomenon occurs when an atom in a metabolite is exchanged with an atom from another molecule in a reaction that is at or near equilibrium. This can lead to the appearance of labeled atoms in molecules that are not net products of the pathway being traced, potentially leading to an overestimation of flux.
Isotopic Scrambling: Scrambling refers to the randomization of isotopic labels within a molecule, often due to the activity of reversible enzymes or symmetrical intermediates in a pathway. nih.gov For instance, the metabolism of arginine can lead to the production of other amino acids like proline, and the 13C label can be transferred, which may complicate the direct interpretation of labeling patterns. researchgate.net The Krebs cycle is a classic example where scrambling can occur due to the symmetric nature of intermediates like succinate (B1194679) and fumarate.
To address these challenges, researchers employ several strategies:
Use of specifically labeled tracers: The choice of L-ARGININE:HCL (1,2-13C2) itself is a strategy to minimize ambiguity, as the position of the labels provides more specific information about the metabolic route taken.
Short-term labeling experiments: Minimizing the labeling time can reduce the extent of exchange and scrambling, providing a clearer picture of the initial metabolic fate of the tracer.
Advanced analytical techniques: Techniques like tandem mass spectrometry (MS/MS) can provide information on the positional distribution of isotopes within a molecule, helping to distinguish between different metabolic pathways. mdpi.com
Computational modeling: Isotopic scrambling can be accounted for in metabolic models, allowing for a more accurate estimation of metabolic fluxes.
Data Processing, Statistical Analysis, and Kinetic Modeling of Tracer Data
The raw data generated from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy in tracer experiments requires extensive processing and analysis to extract meaningful biological information. escholarship.org
Data Processing: A critical first step is the correction for the natural abundance of stable isotopes. scispace.commdpi.com All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., about 1.1% for 13C). This background must be mathematically subtracted from the measured isotope distributions to determine the true enrichment from the tracer. nih.gov Software tools such as IsoCor, IsoCorrectoR, and AccuCor2 have been developed to perform these corrections. nih.govchemrxiv.orgresearchgate.net
Statistical Analysis: Rigorous statistical analysis is essential to determine the significance of observed changes in isotopic enrichment. This involves comparing labeling patterns between different experimental conditions and requires appropriate statistical tests and consideration of biological and technical replicates.
Kinetic Modeling: To move beyond qualitative descriptions of metabolic pathways and to quantify the rates of metabolic reactions (fluxes), kinetic modeling is employed. nih.gov This involves fitting the experimental tracer data to a mathematical model of the metabolic network. nih.gov
Table 2: Common Software Tools for Isotope Tracer Data Analysis
| Software | Primary Function | Key Features |
|---|---|---|
| Escher-Trace | Data visualization and analysis | Integrates data into metabolic pathway maps, corrects for natural isotope abundance. escholarship.org |
| IsoCorrectoR | Natural abundance correction | Corrects MS and MS/MS data for natural isotope abundance and tracer impurity. scispace.comresearchgate.net |
| CPExtract | Pattern-based screening | Searches for user-defined isotopolog patterns in LC-HRMS data. acs.org |
| Garuda Platform | Integrated workflow | Supports the entire workflow from method creation to data analysis and mapping. nih.gov |
| SIMMR/MixSIAR | Bayesian mixing models | Estimates resource use and contributions from different sources in ecological studies. google.com |
These models can range from simple algebraic equations for steady-state flux analysis to complex systems of differential equations for non-stationary or dynamic labeling experiments. nih.govplos.org The accuracy of the resulting flux estimates depends heavily on the completeness of the metabolic network model and the quality of the experimental data. nih.gov
Limitations in Analytical Sensitivity and Resolution for Low-Abundance Metabolites
A significant challenge in tracer studies is the detection and accurate quantification of low-abundance metabolites. The concentration of many important metabolic intermediates is often very low, making it difficult to measure their isotopic enrichment with high precision.
Analytical Sensitivity: The sensitivity of the analytical platform, typically mass spectrometry, is a key limiting factor. nih.gov While modern mass spectrometers are incredibly sensitive, there is still a lower limit of detection. For metabolites present at very low concentrations, the signal-to-noise ratio may be insufficient for accurate quantification of all their isotopologues (molecules of the same compound that differ only in their isotopic composition). nih.gov This can be particularly problematic when trying to measure the enrichment of metabolites that are far downstream from the initial tracer input.
Mass Resolution: High mass resolution is crucial for distinguishing between different isotopologues and for separating labeled metabolites from other co-eluting compounds with similar mass-to-charge ratios. nih.gov Insufficient resolution can lead to overlapping peaks and inaccurate measurement of isotopic enrichment. This is especially important when using multiple tracers (e.g., 13C and 15N) simultaneously, where the ability to resolve the different isotopologues is critical for correct data interpretation. chemrxiv.org
Strategies to overcome these limitations include:
Method optimization: Tailoring sample preparation and chromatographic separation methods can improve the detection of specific low-abundance metabolites. nih.gov
Advanced instrumentation: The use of high-resolution mass spectrometers (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can significantly improve both sensitivity and mass resolution. mdpi.com
Derivatization: Chemical derivatization of metabolites can improve their ionization efficiency and chromatographic behavior, leading to enhanced sensitivity. creative-proteomics.com
Despite these advances, the analysis of low-abundance metabolites remains a significant hurdle in metabolomics and tracer-based studies, requiring careful experimental design and the use of state-of-the-art analytical technologies. nih.gov
Future Directions and Emerging Research Avenues with L Arginine:hcl 1,2 13c2
Integration with Multi-Omics Data (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems Biology Insights
The integration of data from L-ARGININE:HCL (1,2-13C2) tracer studies with other omics datasets is a key strategy for developing a comprehensive, systems-level understanding of biological processes. This multi-omics approach allows researchers to connect genetic information, gene expression, protein levels, and metabolic fluxes, providing a more complete picture of cellular function in health and disease. nih.gov
By combining metabolomics data obtained from L-ARGININE:HCL (1,2-13C2) tracing with proteomics, for instance, researchers can elucidate how changes in protein expression influence arginine metabolism. A study on HepG2 cells used a proteomics approach to show that L-arginine supplementation upregulated key enzymes involved in metabolic pathways. nih.govnih.gov Isotope tracing with L-ARGININE:HCL (1,2-13C2) could further dissect the functional consequences of such protein-level changes on metabolic pathway activity.
A pan-cancer analysis of arginine biosynthesis genes revealed a correlation between their expression and immune infiltration and therapy resistance, highlighting the potential of integrating genomics and metabolomics to understand cancer biology. nih.gov Future studies using L-ARGININE:HCL (1,2-13C2) can validate the functional impact of these genomic alterations on arginine metabolism within the tumor microenvironment.
The following table illustrates a hypothetical integration of multi-omics data incorporating L-ARGININE:HCL (1,2-13C2):
| Omics Layer | Data Type | Example Finding with L-ARGININE:HCL (1,2-13C2) | Systems Biology Insight |
| Genomics | Gene mutations in Argininosuccinate Synthetase (ASS1) | Reduced incorporation of 13C label into downstream metabolites in ASS1-deficient cancer cells. | Linking a specific genotype to a metabolic phenotype of arginine auxotrophy. |
| Transcriptomics | mRNA levels of Arginase (ARG1) | Increased ARG1 expression correlates with higher flux of L-ARGININE:HCL (1,2-13C2) to urea (B33335) and ornithine. | Understanding the transcriptional regulation of arginine catabolism. |
| Proteomics | Quantification of Nitric Oxide Synthase (NOS) isoforms | Altered production of 13C-labeled citrulline from L-ARGININE:HCL (1,2-13C2) corresponding to NOS protein levels. | Correlating protein abundance with enzymatic activity in the nitric oxide pathway. |
| Metabolomics | Isotope enrichment in downstream metabolites | Measurement of 13C enrichment in creatine (B1669601), proline, and polyamines following L-ARGININE:HCL (1,2-13C2) administration. | Quantifying the relative flux of arginine into its various metabolic fates. |
Advancements in Hyperpolarization Technology for Enhanced In Vivo Metabolic Imaging
Hyperpolarized Magnetic Resonance Imaging (MRI) is a rapidly advancing technology that allows for real-time, non-invasive visualization of metabolic pathways in vivo. nih.govnih.gov This technique dramatically increases the signal of 13C-labeled molecules by over 10,000-fold, enabling the tracking of their conversion into downstream metabolites. nih.gov
The use of hyperpolarized [6-13C]-arginine has been demonstrated for detecting arginase activity in vivo, by monitoring its conversion to urea. nih.gov However, challenges related to signal relaxation times have been a limitation. To address this, novel isotope-labeling schemes, such as [6-13C,15N3]-arginine, have been developed to improve spectral properties and signal-to-noise ratio. nih.gov These advancements are paving the way for more robust and sensitive imaging of arginine metabolism.
Future developments in hyperpolarization technology, including improved polarization techniques and advanced pulse sequences, will further enhance the utility of 13C-labeled arginine for in vivo metabolic imaging. nih.govnicholasdwork.com These advancements will allow for more precise quantification of enzymatic fluxes and better spatial resolution, providing unprecedented insights into metabolic reprogramming in diseases like cancer and cardiovascular disorders. stanford.eduresearchgate.net
The table below summarizes key advancements and their impact on in vivo imaging with hyperpolarized L-arginine:
| Technology Advancement | Impact on In Vivo Imaging | Potential Research Application |
| Novel Isotope Labeling Schemes (e.g., 15N enrichment) | Increased signal-to-noise ratio and spectral resolution. nih.gov | More accurate measurement of arginase activity in liver diseases and cancer. nih.gov |
| Improved Dynamic Nuclear Polarization (dDNP) Methods | Higher polarization levels and faster sample preparation. nih.gov | Enables imaging of more rapid metabolic processes and broader clinical translation. nih.gov |
| Advanced Pulse Sequences and Imaging Protocols | Faster image acquisition and improved spatial resolution. nicholasdwork.comucsf.edu | High-resolution mapping of regional variations in arginine metabolism within tumors. |
| Development of New Hyperpolarized Probes | Expansion of metabolic pathways that can be interrogated in vivo. nih.govnih.gov | Probing nitric oxide synthase activity by imaging the conversion of hyperpolarized arginine to citrulline. |
Development of Novel Analytical Platforms for Comprehensive Metabolite Isotopologue Analysis
The comprehensive analysis of metabolite isotopologues derived from L-ARGININE:HCL (1,2-13C2) is crucial for accurately determining metabolic fluxes. Mass spectrometry (MS)-based platforms, particularly liquid chromatography-mass spectrometry (LC-MS), are central to these analyses. nih.govnih.gov
Recent advancements in LC-MS/MS methods have enabled the simultaneous quantification of multiple L-arginine metabolites with high sensitivity and specificity. nih.govresearchgate.net The use of hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating these polar compounds. nih.gov Stable isotope-labeled internal standards are essential for achieving high precision and accuracy in these quantitative analyses. nih.gov
Future developments in analytical platforms will likely focus on:
Higher Resolution Mass Spectrometry: To better resolve complex isotopic patterns and identify unknown metabolites.
Improved Chromatographic Techniques: For faster and more efficient separation of arginine and its derivatives.
Advanced Data Analysis Software: To automate the complex process of isotopologue distribution analysis and flux calculations.
These advancements will facilitate a more detailed and comprehensive understanding of the intricate network of arginine metabolism.
The following table highlights different analytical platforms and their applications in L-ARGININE:HCL (1,2-13C2) research:
| Analytical Platform | Key Features | Application in Isotopologue Analysis |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolving power. | Distinguishing between isotopologues with very similar masses. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and sensitive quantification. | Identifying and quantifying specific 13C-labeled metabolites in complex biological samples. nih.gov |
| Liquid Chromatography (LC) | Separation of analytes based on physicochemical properties. | Separating L-arginine from its various downstream metabolites before MS analysis. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and derivatized compounds. | Quantification of certain arginine metabolites after chemical derivatization. nih.gov |
Expanded Application in Mechanistic Studies of Disease Models beyond the Scope of Clinical Research
L-ARGININE:HCL (1,2-13C2) is a valuable tool for investigating the underlying mechanisms of various diseases in preclinical models. By tracing the fate of labeled arginine, researchers can gain insights into how its metabolism is altered in pathological conditions and how it contributes to disease progression.
In models of pulmonary hypertension, L-arginine has been shown to have protective effects, and isotope tracing can elucidate the specific metabolic pathways involved in this protection. researchgate.net Similarly, in studies of pulmonary fibrosis, L-arginine in combination with other compounds has shown therapeutic potential, and L-ARGININE:HCL (1,2-13C2) could be used to understand the metabolic basis of these effects. researchgate.net
The application of L-ARGININE:HCL (1,2-13C2) in various disease models allows for detailed investigation of metabolic reprogramming, a hallmark of many diseases. For example, in cancer models, it can be used to study the role of arginine metabolism in tumor growth, immune evasion, and response to therapy.
The table below provides examples of how L-ARGININE:HCL (1,2-13C2) can be applied in different preclinical disease models:
| Disease Model | Research Question | Potential Finding with L-ARGININE:HCL (1,2-13C2) |
| Cancer Xenografts | How does the tumor microenvironment affect arginine metabolism in cancer cells? | Altered flux of arginine into polyamine synthesis versus nitric oxide production in tumor versus stromal cells. |
| Atherosclerosis Mouse Model | What is the role of endothelial nitric oxide synthase (eNOS) uncoupling in disease progression? | Decreased conversion of labeled arginine to citrulline, indicating reduced NO production. |
| Sepsis Animal Model | How does systemic inflammation impact arginine availability and metabolism? | Increased shunting of arginine towards arginase-mediated urea production, leading to substrate depletion for NOS. nih.gov |
| Neurodegenerative Disease Model | Is there altered arginine metabolism in specific brain regions? | Regional differences in the incorporation of 13C into downstream metabolites like creatine and glutamate (B1630785). |
Q & A
Q. How does the isotopic purity of L-ARGININE:HCl (1,2-¹³C₂) impact quantitative proteomics or metabolomics?
- Methodological Answer:
- Purity Thresholds: <98% purity introduces errors in mass isotopomer distribution analysis (MIDA). For proteomics, use Skyline software to filter out natural abundance ¹³C signals.
- Calibration: Prepare calibration curves with unlabeled arginine to correct for baseline isotopic noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
